Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate
Description
Properties
Molecular Formula |
C11H8F6O4 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate |
InChI |
InChI=1S/C11H8F6O4/c1-19-8(18)6-2-4-7(5-3-6)20-10(13,14)9(12)21-11(15,16)17/h2-5,9H,1H3 |
InChI Key |
NDTGAQGWQCGPRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Trifluoroethoxy Intermediate
The initial step involves synthesizing the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy group attached to the aromatic ring. This is achieved through nucleophilic substitution and fluorination strategies:
- Starting Material: 2-Chloro-4-aminophenol or related phenolic derivatives.
- Reaction Conditions: Dissolution in polar aprotic solvents such as Dimethylformamide (DMF) under inert atmosphere.
- Reagents: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) to deprotonate phenolic hydroxyl groups, and perfluoromethyl vinyl ether as the fluorinated alkylating agent.
- Process: The phenolate ion reacts with perfluoromethyl vinyl ether via nucleophilic addition, facilitated by heating at approximately 40°C, leading to the formation of the trifluoroalkoxy intermediate.
This step is critical for introducing the trifluoromethoxy group with high regioselectivity, as demonstrated in patent CN110746322A, which details similar fluorinated ether syntheses.
Formation of the Aromatic Amide Intermediate
The next phase involves converting the trifluoroethoxyphenol derivative into an amide:
- Starting Material: The trifluoroethoxyphenyl derivative obtained from the previous step.
- Reagents: 2,6-Difluorophenylacetonitrile and ammonium acetate.
- Reaction Conditions: Heating to around 80°C under stirring for approximately 12 hours.
- Mechanism: Nucleophilic attack of the amino group on the nitrile carbon, followed by cyclization or amidation to yield the benzamide derivative.
This step aligns with the procedures outlined in patent CN110746322A, where amidation of aromatic intermediates with nitriles is performed under controlled heating.
Esterification to Yield the Methyl Benzoate
The final step involves esterification of the benzamide intermediate to produce the methyl ester:
- Reagents: Methyl iodide or methylating agents, or direct methylation using methylating reagents under basic conditions.
- Reaction Conditions: Typically, methylation is performed in methanol with catalytic base or via transesterification.
- Purification: Crystallization from suitable solvents, such as methanol or ethanol, yields the target compound with high purity.
Alternatively, the methyl ester can be directly synthesized via esterification of the corresponding carboxylic acid using methylating agents under acidic or basic catalysis.
Purification and Characterization
- Purification Techniques: Column chromatography, recrystallization, or preparative HPLC.
- Characterization: Confirmed via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, as exemplified in the research example from patent CN110746322A.
Summary Table of Preparation Methods
| Step | Reaction | Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Phenolate + Perfluoromethyl vinyl ether | DMF, 40°C | Introduce trifluoromethoxy group |
| 2 | Amidation | Trifluoroethoxyphenol + 2,6-difluorophenylacetonitrile + NH4OAc | 80°C, 12h | Form benzamide intermediate |
| 3 | Esterification | Benzamide intermediate + methylating agent | Methanol, catalytic base | Form methyl ester |
In-Depth Research Findings and Considerations
- Fluorinated Ether Synthesis: The use of perfluoromethyl vinyl ether is pivotal for introducing highly fluorinated groups, which enhance metabolic stability and bioactivity.
- Reaction Optimization: Temperature control, molar ratios, and solvent choice are critical for yield maximization and purity.
- Environmental and Safety Aspects: Handling of fluorinated reagents requires adherence to safety protocols due to their toxicity and environmental persistence.
- Yield Data: Typical yields for each step range from 59% to 70%, with purification steps significantly improving compound purity.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative. This reaction is critical for accessing carboxylic acid intermediates used in further derivatization.
Conditions and Outcomes :
-
Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C for 6–12 hours converts the ester to 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid ( ).
-
Acidic Hydrolysis : Concentrated HCl in refluxing ethanol (4–6 hours) achieves similar results but with lower yields compared to basic conditions .
Applications :
The carboxylic acid product serves as a precursor for amide or acyl chloride formation, enabling integration into pharmaceuticals or agrochemicals .
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethoxy group activates the aromatic ring for nucleophilic substitution, though steric and electronic effects limit reactivity.
Key Observations :
-
Challenges : The trifluoromethoxy ethoxy group’s steric bulk reduces accessibility to the aromatic ring, necessitating harsh conditions for substitution .
-
Reactivity with Amines : Under microwave irradiation (120°C, DMF, 2–4 hours), the para-position to the ester group reacts with primary amines, yielding substituted aniline derivatives (e.g., 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline) .
Electrophilic Aromatic Substitution
The aromatic ring’s electron-deficient nature directs electrophiles to meta positions relative to the ester and trifluoromethoxy groups.
Reaction Examples :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 3-Nitro derivative | 45–55% |
| Sulfonation | Fuming H₂SO₄, 80°C, 4h | 3-Sulfo derivative | 30–40% |
Mechanistic Insight :
The trifluoromethoxy group’s strong electron-withdrawing effect deactivates the ring, favoring meta substitution despite competing steric effects .
Reactions with Organometallic Reagents
The ester group reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance from the trifluoromethoxy ethoxy group limits efficiency.
Example Reaction :
-
Grignard Addition :
Cross-Coupling Reactions
While the compound lacks traditional leaving groups (e.g., halogens), its ester can participate in Suzuki–Miyaura couplings after conversion to a boronic acid.
Synthetic Pathway :
-
Ester to Boronic Acid : Transmetallation using BBr₃ (DCM, −20°C, 2h) yields the boronic acid derivative.
-
Coupling : React with aryl halides under Pd catalysis (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 80°C, 12h) .
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
- Novaluron (CAS 116714-46-6): A benzoylurea insecticide derived from the urea-functionalized derivative of the target compound. Novaluron incorporates a 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline moiety linked to a 2,6-difluorobenzamide group. The addition of the urea group enhances its insecticidal activity by disrupting chitin synthesis in pests .
- Ethyl 4-[(Difluoro{1,1,2,2-Tetrafluoro-2-[1,1,2,2-Tetrafluoro-2-(Trifluoromethoxy)ethoxy]ethoxy}acetyl)amino]benzoate (CAS 708982-18-7): This ethyl ester analogue features an extended fluorinated ethoxy chain, increasing molecular weight (559.24 g/mol vs. 304.14 g/mol for the benzoic acid derivative) and lipophilicity. Such structural complexity may reduce synthetic scalability compared to the target compound .
Pharmaceutical Intermediates
- 4-[1,1,2-Trifluoro-2-(Trifluoromethoxy)ethoxy]benzoic Acid (CAS 1845695-98-8) :
The carboxylic acid derivative of the target compound lacks the methyl ester, rendering it more polar and acidic (pKa ~2–3). This form is often used in drug conjugation or salt formation . - Methyl 4-Acetamido-3-(Trifluoromethoxy)benzoate :
Synthesized via Togni reagent II-mediated trifluoromethoxylation, this compound highlights the versatility of the methyl ester group in facilitating further functionalization (e.g., acetamido groups for drug candidates) .
Physicochemical Properties
Biological Activity
Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate is a fluorinated organic compound with the molecular formula and a molecular weight of approximately 318.17 g/mol. Its complex structure includes a benzoate moiety and a trifluoromethoxy ethoxy group, which contribute to its unique physical and chemical properties. This compound is of significant interest in medicinal chemistry and agrochemical applications due to its high fluorine content, which often enhances biological activity.
Potential Applications
Research on the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar fluorinated structures may exhibit:
- Antibacterial Properties : Fluorinated compounds are often more stable metabolically and can alter pharmacokinetics favorably.
- Antifungal Activity : The unique structure may enhance interactions with biological targets, leading to potential antifungal effects.
Comparative Analysis with Analogous Compounds
To understand the potential biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes some analogs and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | Contains a trifluoromethyl group; simpler structure. |
| Methyl 4-(1,1,2-trifluoro-2-chloroethoxy)benzoate | 456-66-6 | Chlorine atom instead of trifluoromethoxy; different reactivity. |
| Methyl 4-(trifluoroacetyl)benzoate | Not listed | Acetyl group instead of ethoxy; used in different pathways. |
The presence of the trifluoromethoxy group in this compound significantly alters its reactivity and biological profile compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the biological activities of related fluorinated compounds. For instance:
- Antimicrobial Activity : A study evaluated various triazole derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, similar compounds showed promising results against resistant bacterial strains .
- Cytotoxic Effects : Research on other fluorinated benzoates indicated that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM in cellular assays. This suggests a potential for safety in therapeutic applications .
The mechanisms by which fluorinated compounds exert their biological effects are often linked to:
- Enhanced Lipophilicity : The presence of fluorine atoms increases the lipophilicity of the compound, potentially improving cell membrane permeability.
- Altered Binding Affinities : Fluorination can modify how compounds interact with enzymes or receptors, leading to enhanced or altered biological responses.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for Methyl 4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoate, and how do reaction conditions affect yield?
- Answer : The compound can be synthesized via nucleophilic substitution of 4-hydroxybenzoic acid derivatives with trifluoromethyl trifluorovinyl ether (CAS 1187-93-5), followed by esterification . Key steps include:
- Ether formation : Reacting 4-hydroxybenzoate with trifluoromethyl trifluorovinyl ether under anhydrous conditions, using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Esterification : Methylation of the intermediate acid using CH₃I or (CH₃O)₂SO₂ in the presence of a base (e.g., NaH). Yields vary (60–85%) depending on purity of intermediates and reaction time .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies:
- Hydrolysis : Monitor ester cleavage in buffered solutions (pH 1–13) at 25–60°C using HPLC. The trifluoromethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, with degradation <10% at pH 7 after 30 days .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~200°C, suitable for storage at ambient conditions .
Advanced Research Questions
Q. What role does the 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy substituent play in biological activity, particularly in pesticidal applications?
- Answer : The substituent contributes to:
- Lipophilicity : Enhances membrane penetration (logP ~3.5), critical for insecticidal activity .
- Electron-withdrawing effects : Stabilizes the benzoylurea moiety in analogs like Novaluron (CAS 116714-46-6), inhibiting chitin synthesis in pests . Comparative studies show 10× higher efficacy against Lepidoptera larvae vs. non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
